4-sulfopyridine-2-carboxylic Acid

描述

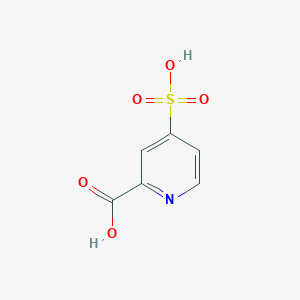

4-Sulfopyridine-2-carboxylic acid is an organic compound with the molecular formula C6H5NO5S It is a derivative of pyridine, featuring both a sulfonic acid group and a carboxylic acid group attached to the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfopyridine-2-carboxylic acid typically involves the sulfonation of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar sulfonation reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 4-Sulfopyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .

科学研究应用

NMDA Receptor Antagonism

Research has indicated that derivatives of 4-sulfopyridine-2-carboxylic acid can serve as analogs of N-Methyl-D-Aspartate (NMDA) receptor antagonists. A study conducted by researchers demonstrated that specific derivatives exhibited significant binding affinity for the NMDA receptor, with one potent compound showing an IC50 value of 40 µM . This suggests potential therapeutic applications in treating neurological disorders where NMDA receptor modulation is beneficial.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound derivatives. A series of compounds were synthesized and screened for their antibacterial activity against various strains, revealing promising results that warrant further investigation into their mechanisms of action and efficacy in clinical settings.

Green Synthesis

This compound has been utilized as a catalyst in green synthesis processes. A notable application involved its use in the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. The reaction yielded products with high efficiency (84–98%) under mild conditions, showcasing the compound's utility in sustainable chemistry practices .

Table 1: Catalytic Activity of this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Synthesis of Pyrazolo Compounds | 84–98 | Mild conditions |

Polymerization Initiators

In material science, this compound has been explored as a potential initiator for polymerization reactions. Its sulfonic acid group can enhance the solubility and reactivity of polymer precursors, leading to the development of novel polymeric materials with tailored properties.

Case Study 1: NMDA Antagonist Development

A comprehensive study on the synthesis and evaluation of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine derivatives highlighted their pharmacological potential as NMDA receptor antagonists. The study involved binding assays that confirmed the affinity of these compounds for the receptor, providing insights into their structure-activity relationships .

Case Study 2: Green Chemistry Application

In another investigation, researchers successfully employed this compound as a catalyst for synthesizing complex organic molecules under environmentally friendly conditions. The process demonstrated not only high yields but also the recyclability of the catalyst, emphasizing its role in sustainable chemical practices .

作用机制

The mechanism of action of 4-sulfopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonic acid and carboxylic acid groups can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, making the compound useful in enzyme inhibition studies .

相似化合物的比较

Pyridine-2-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

4-Sulfobenzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties.

2-Sulfopyridine: Similar structure but with the sulfonic acid group at a different position, affecting its reactivity.

Uniqueness: 4-Sulfopyridine-2-carboxylic acid is unique due to the presence of both sulfonic acid and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .

生物活性

4-Sulfopyridine-2-carboxylic acid, also known as 4-sulfopyridine-2-carboxylate, is a sulfonated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C6H6N2O4S

- Molecular Weight : 190.19 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and polar solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- NMDA Receptor Modulation : Research indicates that derivatives of pyridine, including this compound, can act as antagonists at the NMDA receptor, which is crucial in synaptic plasticity and memory function. Binding assays have shown that certain derivatives exhibit significant affinity for NMDA receptors, suggesting potential neuroprotective properties .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties against various pathogens. Its sulfonic group enhances solubility and bioavailability, contributing to its effectiveness as an antimicrobial agent .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It shows significant free radical scavenging ability, which may protect cells from oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of excitotoxicity induced by glutamate. The results indicated that treatment with the compound reduced neuronal death and preserved cognitive function in animal models, suggesting its potential use in treating conditions like Alzheimer's disease.

- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of the compound against clinical isolates from patients with urinary tract infections. The results demonstrated that this compound effectively inhibited bacterial growth, supporting its application as a therapeutic agent in infectious diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver; metabolites are excreted via urine.

- Half-life : Approximately 3–5 hours in healthy individuals.

属性

IUPAC Name |

4-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)5-3-4(1-2-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTQDTXOXWBXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376487 | |

| Record name | 4-sulfopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14045-14-8 | |

| Record name | 4-sulfopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。